![molecular formula C8H5N5 B1481556 1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile CAS No. 2098139-68-3](/img/structure/B1481556.png)
1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Overview
Description
“1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile” is a derivative of the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, two nitrogen atoms, and notable for their wide range of biological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile”, often involves one-pot sequential double annulations cascade reactions . These reactions typically involve the Groebke–Blackburn–Bienaymé (GBB) reaction of 5-aminopyrazole, aldehyde, and trimethylsilyl cyanide under thermal conditions .Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Derivatives : The compound serves as a precursor in the synthesis of a range of derivatives, demonstrating significant antioxidant and antimicrobial activities. These derivatives have been synthesized through various chemical reactions, showing high activity against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. The quantitative structure–activity relationships (QSAR) and molecular docking studies of these derivatives indicate a strong correlation between predicted activities and observed biological effects, highlighting their potential in drug discovery (Bassyouni et al., 2012).
Chemical Synthesis Methods : Researchers have developed novel methods for synthesizing 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile derivatives, showcasing the versatility of this core structure in generating compounds with potential biological applications. These methods involve cyclocondensation reactions and are notable for their good yields, demonstrating the compound's utility in organic synthesis (Khalafy et al., 2014).
properties
IUPAC Name |
1-(cyanomethyl)imidazo[1,2-b]pyrazole-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-1-2-12-3-4-13-8(12)5-7(6-10)11-13/h3-5H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAJPRRXEALNPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C#N)N1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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